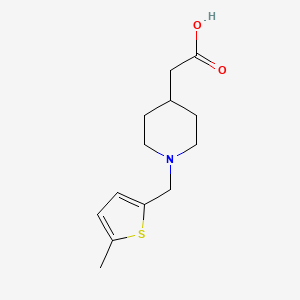
9-(4-Methylpentyl)phenanthrene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Methylpentyl)phenanthrene-3-carboxylic acid is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound consists of a phenanthrene core, which is a structure made up of three fused benzene rings, with a carboxylic acid group at the 3-position and a 4-methylpentyl group at the 9-position. Phenanthrene derivatives are known for their diverse applications in organic chemistry, medicinal chemistry, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methylpentyl)phenanthrene-3-carboxylic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of phenanthrene, followed by subsequent functional group transformations. The reaction typically uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting acylated product can then be subjected to further reactions to introduce the 4-methylpentyl group and the carboxylic acid functionality .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions, followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
9-(4-Methylpentyl)phenanthrene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid (H2CrO4) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine (Br2) for halogenation or sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Phenanthrene alcohols or aldehydes.
Substitution: Halogenated or sulfonated phenanthrene derivatives.
Applications De Recherche Scientifique
9-(4-Methylpentyl)phenanthrene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential biological activities.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, plastics, and other materials
Mécanisme D'action
The mechanism of action of 9-(4-Methylpentyl)phenanthrene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene-4-carboxylic acid: Another phenanthrene derivative with a carboxylic acid group at the 4-position.
9-Anthracenecarboxylic acid: A similar compound with an anthracene core instead of phenanthrene.
9,10-Phenanthrenequinone: An oxidized derivative of phenanthrene.
Uniqueness
9-(4-Methylpentyl)phenanthrene-3-carboxylic acid is unique due to the presence of both the 4-methylpentyl group and the carboxylic acid group on the phenanthrene core. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C21H22O2 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
9-(4-methylpentyl)phenanthrene-3-carboxylic acid |
InChI |
InChI=1S/C21H22O2/c1-14(2)6-5-7-15-12-16-10-11-17(21(22)23)13-20(16)19-9-4-3-8-18(15)19/h3-4,8-14H,5-7H2,1-2H3,(H,22,23) |
Clé InChI |
RVXZSOOCKAKOHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC1=CC2=C(C=C(C=C2)C(=O)O)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-2,3-Dihydro-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B13438179.png)
![(3S,8R,9S,10R,13S,14S,15R)-3-hydroxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13438180.png)
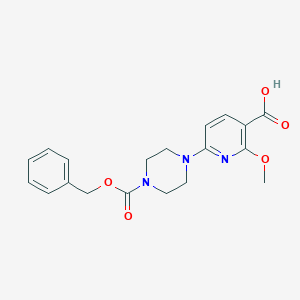

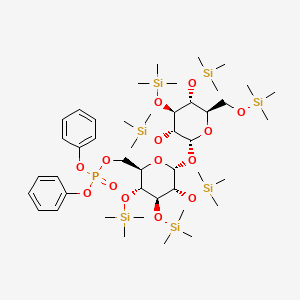
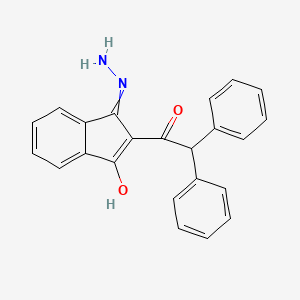
![Disodium;hydron;2',4',5',7'-tetrabromo-3',6'-dioxido-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate](/img/structure/B13438192.png)
![4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B13438201.png)
![[5-[(Z)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-3-nitrophenyl] hydrogen sulfate](/img/structure/B13438209.png)
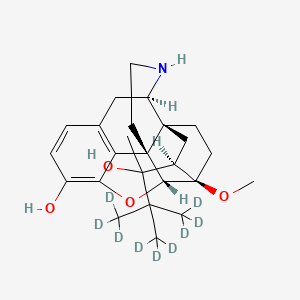
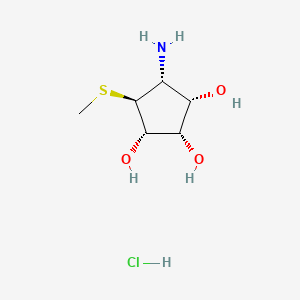
![2-Thiophenecarboxamide, 5-chloro-N-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B13438221.png)
